molecular formula C9H12ClNO B13269409 2-(3-Chloro-phenoxy)-propylamine

2-(3-Chloro-phenoxy)-propylamine

Cat. No.: B13269409
M. Wt: 185.65 g/mol
InChI Key: OQUPPUVKQSGOEL-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-propylamine (CAS: 116753-50-5) is a primary amine with the molecular formula C₉H₁₂ClNO and an average molecular mass of 185.651 g/mol . Structurally, it consists of a propylamine backbone substituted with a 3-chlorophenoxy group at the terminal carbon (Fig. 1).

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-(3-chlorophenoxy)propan-1-amine

InChI

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3

InChI Key

OQUPPUVKQSGOEL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE typically involves the reaction of 3-chlorophenol with 1-chloro-2-propanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol is replaced by the aminopropyl group, forming the desired ether linkage.

Industrial Production Methods: In an industrial setting, the production of 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE undergoes various chemical reactions, including:

    Oxidation: The aminopropyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The chlorobenzene ring may also participate in π-π stacking interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Anticancer Activity of Propylamine vs. Ethylamine Derivatives

Compound Linker Type Substituent IC₅₀ (µM) Selectivity Profile
9a Propylamine CF₃ 0.96 High selectivity for AMC-HN4
12 Ethylamine Br 2.14 Low selectivity

Chemical Properties and Reactivity

The pKa of propylamine derivatives influences solubility and reactivity. For 3-(Diethylamino)propylamine, experimental pKa values ranged from 9.2–10.5 across 293–323 K, with computational models (COSMO-RS) corroborating these results . In contrast, 2-(3-Chloro-phenoxy)-propylamine’s phenolic ether group likely lowers its basicity compared to aliphatic amines.

In crosslinking reactions, propylamine reacts with catechols via Michael addition and aryl coupling, forming >60 products within minutes . Chlorophenoxy substituents may sterically hinder such reactions compared to simpler propylamines.

Toxicity and Environmental Impact

Chlorinated amines exhibit higher toxicity than their non-halogenated counterparts. Chloropropylamine showed an EC₅₀ of 12.68 µM in Microtox assays, 10-fold more toxic than n-propylamine . Similarly, chlorinated amines inhibited nitrifier cultures at lower concentrations, suggesting environmental risks in wastewater .

Table 2: Toxicity of Propylamine and Chlorinated Derivatives

Compound EC₅₀ (Microtox, µM) Nitrifier Inhibition
n-Propylamine ~120 Moderate
Chloropropylamine 12.68 Severe

Structural Analogues and Derivatives

  • Fluorinated nitroimidazole-propylamines : Modified with trifluoromethyl groups for improved imaging contrast .

Biological Activity

2-(3-Chloro-phenoxy)-propylamine is a chemical compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a chloro-substituted phenoxy group attached to a propylamine moiety, which contributes to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 185.65 g/mol

The presence of the chlorine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets. The structure can be represented as follows:

Chemical Structure C6H4(Cl)OC3H7NH2\text{Chemical Structure }\text{C}_6\text{H}_4(\text{Cl})-\text{O}-\text{C}_3\text{H}_7-\text{NH}_2

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Notably, it has been studied for its ability to induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-XL. This mechanism suggests its potential as a lead compound for developing new anticancer agents.

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Protein Interaction : Preliminary studies suggest interactions with key proteins involved in cell survival and apoptosis pathways.

Case Studies and Research Findings

  • Cancer Cell Lines : Studies have tested this compound against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma), demonstrating significant cytotoxic effects.
  • Comparative Analysis : In comparative studies with other phenoxy derivatives, compounds with halogens on the aromatic ring showed enhanced anticancer activity, positioning this compound as a promising candidate for further development .

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit:

  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Phytotoxicity : Given its structural similarities to herbicides, there is a possibility that this compound could possess phytotoxic effects, warranting further investigation into its agricultural applications .

Synthesis and Derivatives

The synthesis of this compound typically involves several organic reactions aimed at achieving high purity and yield. For instance, various synthetic pathways have been explored to optimize the production of this compound while maintaining its biological activity.

Synthesis MethodDescription
Leuckart ReactionUtilizes amines to produce phenoxy derivatives
HalogenationIntroduces chlorine substituents to enhance lipophilicity

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